![molecular formula C13H11NO2 B3346039 Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- CAS No. 113707-91-8](/img/structure/B3346039.png)
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-
Vue d'ensemble
Description
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- is a heterocyclic compound that features a fused pyrano and indole ring system
Méthodes De Préparation
The synthesis of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be achieved through several synthetic routes. One common method involves the trifluoroethanol-mediated ring-opening cyclization of 4-(2-oxiranylmethoxy)indoles. This reaction proceeds in a diastereoselective and 6-endo fashion to generate the desired pyrano[2,3-e]indol-3-ols in high yields . The reaction conditions typically require the presence of a π-activating aryl substituent on the reacting epoxide carbon atom.
Analyse Des Réactions Chimiques
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- undergoes various chemical reactions, including:
Diels–Alder Reactions: This compound can participate in Diels–Alder reactions with alkynes, leading to the formation of carbazole derivatives
Cyclization Reactions: The compound can also undergo cyclization reactions, such as the Pictet–Spengler cyclization, where an iminium ion acts as a transient directing group.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate for Diels–Alder reactions and various cyclizing agents for cyclization reactions. The major products formed from these reactions are typically carbazole derivatives and other fused ring systems.
Applications De Recherche Scientifique
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Synthetic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, which are of interest in various chemical research areas.
Mécanisme D'action
The mechanism of action of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- involves its interaction with molecular targets through various pathways. For instance, in the context of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: These compounds are known for their potential as PARP-1 inhibitors and have been evaluated for their antitumor activities.
Pyrano[2,3-f]chromene-4,8-dione: These derivatives have shown significant anticancer activities and are synthesized using phloroglucinol as a starting material.
The uniqueness of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- lies in its specific fused ring system and the diverse range of reactions it can undergo, making it a versatile compound in both synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
4,8-dimethyl-7H-pyrano[2,3-e]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-7-5-12(15)16-13-9(7)3-4-11-10(13)6-8(2)14-11/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZQNONHGBCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552146 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113707-91-8 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole](/img/structure/B3345959.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)
![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)
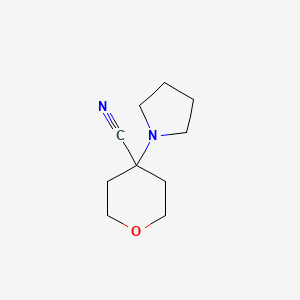
![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)
![1H-Benz[f]indole, 1-acetyl-](/img/structure/B3346007.png)
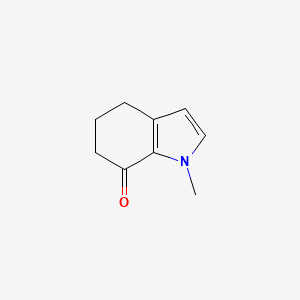
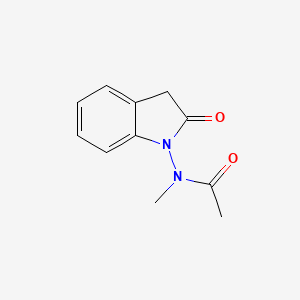
![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)
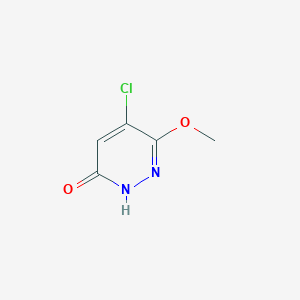
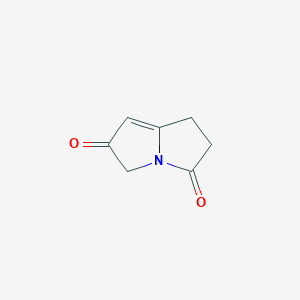
![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)
